molecular formula C30H40F6N5O11P B13857569 (1'S,2R,3R)-Defluoro Fosaprepitant Dimeglumine

(1'S,2R,3R)-Defluoro Fosaprepitant Dimeglumine

Cat. No.: B13857569
M. Wt: 791.6 g/mol
InChI Key: BLKGRNBEVDABEV-ZFYQWLDTSA-N
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Description

(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is particularly significant in the field of medicinal chemistry due to its role in preventing chemotherapy-induced nausea and vomiting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The synthetic route typically starts with the preparation of the morpholine ring, followed by the introduction of the trifluoromethylphenyl and fluorophenyl groups. The final steps involve the formation of the triazolone ring and the attachment of the phosphonic acid group.

Industrial Production Methods

Industrial production of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired isomer.

Chemical Reactions Analysis

Types of Reactions

(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects beyond antiemesis, such as in the treatment of other conditions involving the NK-1 receptor.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the NK-1 receptor, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the transmission of signals that trigger these symptoms. The molecular targets include the NK-1 receptors in the central nervous system, and the pathways involved are related to the emetic response.

Comparison with Similar Compounds

Similar Compounds

    Fosaprepitant: The parent compound, also an NK-1 receptor antagonist.

    Aprepitant: Another NK-1 receptor antagonist used for similar therapeutic purposes.

    Rolapitant: A structurally different NK-1 receptor antagonist with a longer half-life.

Uniqueness

(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific stereochemistry, which may influence its binding affinity and pharmacokinetic properties. This stereoisomer may offer advantages in terms of efficacy, safety, and patient tolerance compared to other similar compounds.

Properties

Molecular Formula

C30H40F6N5O11P

Molecular Weight

791.6 g/mol

IUPAC Name

[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19-,20-;4-,5+,6+,7+/m00/s1

InChI Key

BLKGRNBEVDABEV-ZFYQWLDTSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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